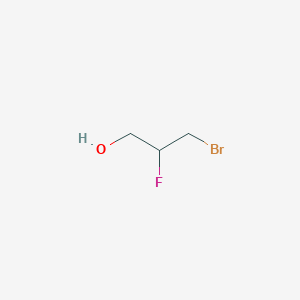
3-Bromo-2-fluoropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluoropropan-1-ol: is an organic compound with the molecular formula C3H6BrFO It is a halogenated alcohol, characterized by the presence of both bromine and fluorine atoms attached to a propane backbone
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 3-Bromo-2-fluoropropan-1-ol is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Biochemical Probes: It can be used as a biochemical probe to study enzyme mechanisms and interactions due to its reactive halogen atoms.
Medicine:
Drug Development: The compound is investigated for its potential use in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrolysis of Halogenated Precursors: One common method involves the hydrolysis of 3-bromo-2-fluoropropyl halides under basic conditions to yield 3-bromo-2-fluoropropan-1-ol.
Grignard Reactions: Another approach is the reaction of 3-bromo-2-fluoropropyl magnesium bromide with formaldehyde, followed by hydrolysis.
Industrial Production Methods:
Batch Processing: In industrial settings, the compound can be synthesized in batch reactors where precise control over temperature and reaction time ensures high yield and purity.
Continuous Flow Systems: For large-scale production, continuous flow systems may be employed to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Bromo-2-fluoropropan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form 3-bromo-2-fluoropropane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-fluoropropan-1-ol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction.
Nucleophiles: Hydroxide ions or amines are used for substitution reactions.
Major Products:
Oxidation: 3-Bromo-2-fluoropropanal or 3-bromo-2-fluoropropanoic acid.
Reduction: 3-Bromo-2-fluoropropane.
Substitution: 2-Fluoropropan-1-ol.
Mecanismo De Acción
The mechanism of action of 3-bromo-2-fluoropropan-1-ol involves its interaction with biological molecules, particularly enzymes. The bromine and fluorine atoms can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful as a tool in biochemical research.
Comparación Con Compuestos Similares
3-Bromo-1,1,1-trifluoro-2-propanol: This compound also contains a bromine atom and multiple fluorine atoms, making it similar in reactivity and applications.
3-Bromo-1-propanol: Lacks the fluorine atom but shares the brominated alcohol structure.
Uniqueness:
Reactivity: The presence of both bromine and fluorine atoms in 3-bromo-2-fluoropropan-1-ol provides unique reactivity patterns, making it more versatile in chemical synthesis compared to its analogs.
Applications: Its dual halogenation allows for more specific interactions in biochemical applications, enhancing its utility in research and industry.
Propiedades
IUPAC Name |
3-bromo-2-fluoropropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrFO/c4-1-3(5)2-6/h3,6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPIXHRDTUXVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)
![6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2548428.png)
![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)
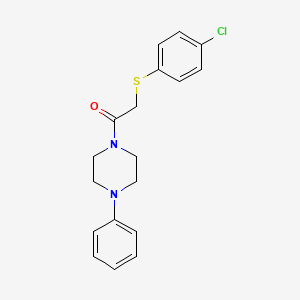

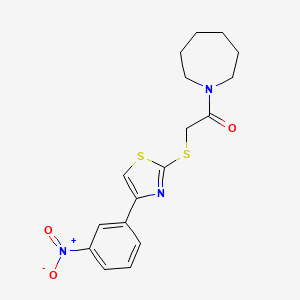
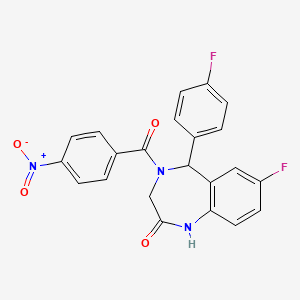
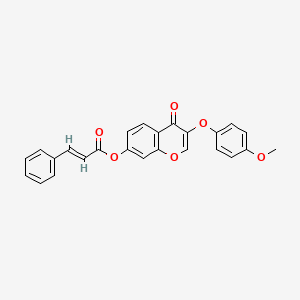
![2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan](/img/structure/B2548437.png)
![4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole](/img/structure/B2548439.png)
![(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2548440.png)
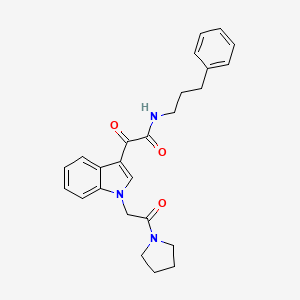
![N-cyclohexyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2548443.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548444.png)
